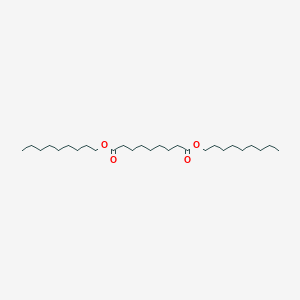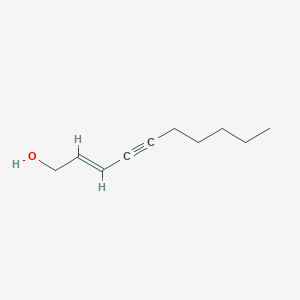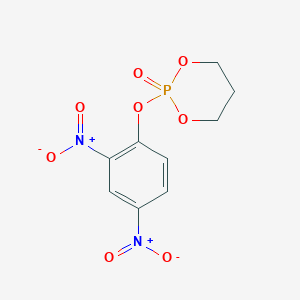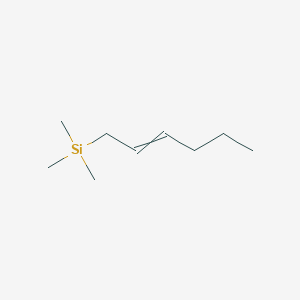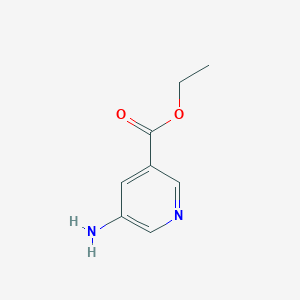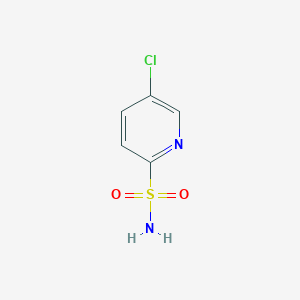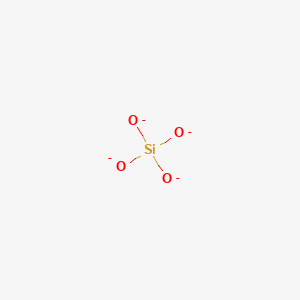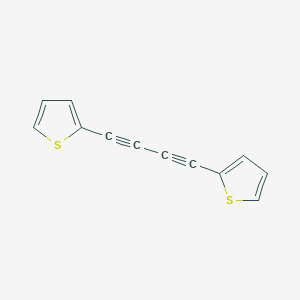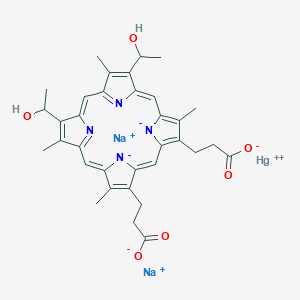
Mercuri-hematoporphyrin disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercuri-hematoporphyrin disodium salt, also known as Hg-HpD, is a photosensitizer used in photodynamic therapy (PDT) for treating various types of cancers. It is a synthetic compound that is produced by the reaction of mercury chloride with hematoporphyrin, a natural photosensitizer found in red blood cells. Hg-HpD has been extensively studied for its potential as a cancer treatment, and its mechanism of action and biochemical and physiological effects have been well documented.
Mecanismo De Acción
The mechanism of action of Mercuri-hematoporphyrin disodium salt in PDT involves the production of ROS, which cause damage to the tumor cells. The ROS produced by Mercuri-hematoporphyrin disodium salt include singlet oxygen and free radicals, which react with cellular components such as lipids, proteins, and DNA, leading to oxidative stress and cell death.
Efectos Bioquímicos Y Fisiológicos
Mercuri-hematoporphyrin disodium salt has been shown to have various biochemical and physiological effects on tumor cells. It induces apoptosis, a programmed cell death process, and inhibits cell proliferation. It also affects the expression of various genes involved in cell growth and survival, leading to the inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Mercuri-hematoporphyrin disodium salt in lab experiments include its high photosensitizing efficiency, its ability to target tumors selectively, and its non-invasive nature. However, Mercuri-hematoporphyrin disodium salt has some limitations, including its potential toxicity to normal cells, its limited penetration depth, and its dependence on light for activation.
Direcciones Futuras
There are several future directions for research on Mercuri-hematoporphyrin disodium salt. One area of research is the development of new photosensitizers with improved properties, such as increased selectivity and reduced toxicity. Another area of research is the optimization of PDT protocols, including the use of new light sources and delivery methods. Additionally, there is a need for more clinical trials to evaluate the safety and efficacy of Mercuri-hematoporphyrin disodium salt in treating various types of cancers.
Métodos De Síntesis
The synthesis of Mercuri-hematoporphyrin disodium salt involves the reaction of mercury chloride with hematoporphyrin in the presence of sodium hydroxide. The resulting compound is a mixture of various mercury-hematoporphyrin complexes, including Mercuri-hematoporphyrin disodium salt. The mixture is then purified using various chromatography techniques to obtain pure Mercuri-hematoporphyrin disodium salt.
Aplicaciones Científicas De Investigación
Mercuri-hematoporphyrin disodium salt has been extensively studied for its potential as a cancer treatment. It is used in PDT, a non-invasive treatment that involves the administration of a photosensitizer followed by exposure to light of a specific wavelength. The photosensitizer absorbs the light energy, which causes it to become excited and produce reactive oxygen species (ROS). The ROS then react with nearby molecules, leading to cell death and destruction of the tumor.
Propiedades
Número CAS |
15375-94-7 |
|---|---|
Nombre del producto |
Mercuri-hematoporphyrin disodium salt |
Fórmula molecular |
C34H34HgN4Na2O6 |
Peso molecular |
841.2 g/mol |
Nombre IUPAC |
disodium;3-[18-(2-carboxylatoethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;mercury(2+) |
InChI |
InChI=1S/C34H38N4O6.Hg.2Na/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;;;/h11-14,19-20,39-40H,7-10H2,1-6H3,(H4,35,36,37,38,41,42,43,44);;;/q;+2;2*+1/p-4 |
Clave InChI |
MSWKATKSSLJVEX-UHFFFAOYSA-J |
SMILES |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)O)C)C(C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+].[Hg+2] |
SMILES canónico |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)O)C)C(C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+].[Hg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




